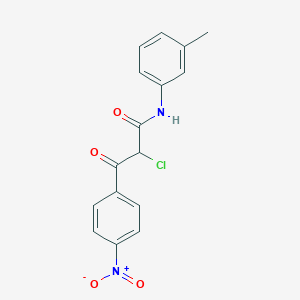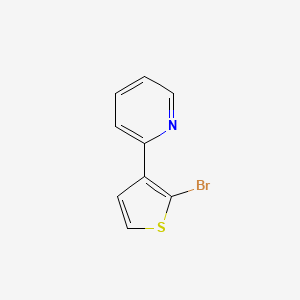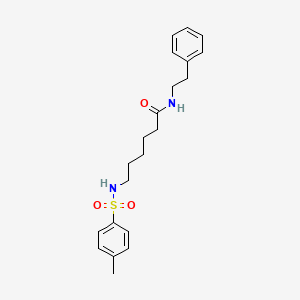![molecular formula C24H16N6O4 B11713350 N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes two indole moieties linked to a benzene ring through hydrazide linkages. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide typically involves the condensation of benzene-1,3-dicarbohydrazide with indole-2,3-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions
N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Various substituted hydrazides with diverse chemical properties.
科学的研究の応用
N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
作用機序
The mechanism of action of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with cellular membranes and proteins, affecting cell signaling and function.
類似化合物との比較
Similar Compounds
N’~1~,N’~3~-bis(indol-3-ylmethylene)benzene-1,3-dicarbohydrazide: Similar structure but with different substituents on the indole rings.
N’~1~,N’~3~-bis(2-oxoindolin-3-ylidene)benzene-1,3-dicarbohydrazide: Contains oxo groups on the indole rings.
N’~1~,N’~3~-bis(3-indolylmethylene)benzene-1,3-dicarbohydrazide: Different positioning of the indole rings.
Uniqueness
N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide is unique due to its specific arrangement of indole and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C24H16N6O4 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
1-N,3-N-bis[(2-hydroxy-1H-indol-3-yl)imino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H16N6O4/c31-21(29-27-19-15-8-1-3-10-17(15)25-23(19)33)13-6-5-7-14(12-13)22(32)30-28-20-16-9-2-4-11-18(16)26-24(20)34/h1-12,25-26,33-34H |
InChIキー |
JGNJQSLELZGCER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)

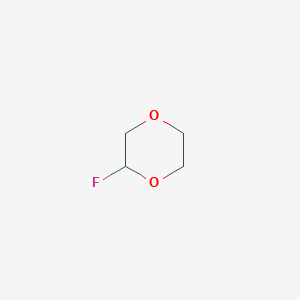

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)

![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)
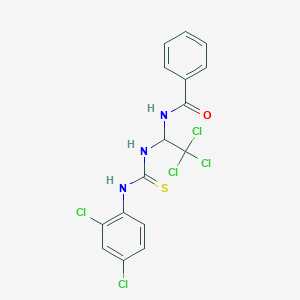
![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
